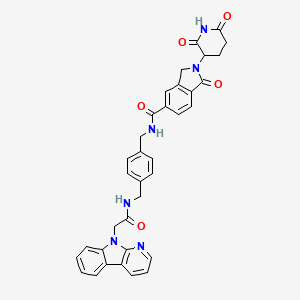

c-Myc inhibitor 7

Description

Role of c-Myc in Normal Cellular Processes

In healthy, non-transformed cells, the expression and function of c-Myc are meticulously controlled, primarily driven by developmental cues and mitogenic signals. researchgate.net As a transcription factor, c-Myc binds to specific DNA sequences and regulates a vast network of target genes. mdpi.com This regulation is central to coordinating processes essential for normal cell life, including:

Cell Cycle Progression: c-Myc promotes the entry of cells into the S phase of the cell cycle by upregulating proteins like cyclins and cyclin-dependent kinases (CDKs) while inhibiting cell cycle inhibitors such as p21 and p27. dcchemicals.commdpi.com

Cellular Growth and Proliferation: It drives the synthesis of proteins, lipids, and nucleic acids necessary for rapid cell division. researchgate.netprobechem.com

Metabolism: The oncogene plays a crucial role in reprogramming cellular metabolism to support increased anabolic needs for proliferation. researchgate.net

Apoptosis (Programmed Cell Death): Counterbalancing its proliferative properties, c-Myc can also induce apoptosis, a mechanism that is tightly regulated to prevent uncontrolled cell growth. researchgate.netdcchemicals.com

Due to its critical functions, c-Myc is indispensable for embryonic development and the proper function of mature cells, where its expression is required for processes like self-renewal and differentiation. frontiersin.org

Deregulation of c-Myc in Oncogenesis

The tight regulation of c-Myc is frequently lost in human cancers, with its activity being deregulated in over 70% of tumors. springermedizin.deprobechem.com This aberrant activation is a key driver of tumorigenesis and is often linked with aggressive disease and poor clinical outcomes. medchemexpress.comglpbio.com The mechanisms leading to c-Myc deregulation are varied and include:

Gene Amplification: An increased number of copies of the MYC gene is a common alteration observed in many cancers. selleckchem.com

Chromosomal Translocation: The movement of the MYC gene to a different location on a chromosome can place it under the control of powerful enhancer elements, leading to its overexpression, as famously seen in Burkitt's lymphoma. nih.gov

Enhanced Stability: Mutations or alterations in signaling pathways can lead to increased stability of the c-Myc protein, preventing its normal, rapid degradation. selleckchem.com

Once deregulated, sustained high levels of c-Myc contribute to nearly all hallmarks of cancer, including uncontrolled proliferation, genomic instability, evasion of the immune system, limitless replication, and the promotion of metastasis and angiogenesis. glpbio.com

Rationale for Pharmacological Inhibition of c-Myc

Given its central role as a driver in a majority of human cancers, c-Myc is considered a "most wanted" target for cancer therapy. The constant activity of c-Myc is often required for the maintenance and proliferation of tumor cells, a phenomenon known as "oncogene addiction." Experimental evidence has consistently shown that inhibiting c-Myc can halt tumor cell growth, induce apoptosis, and in some cases, lead to tumor regression. springermedizin.defrontiersin.org

However, targeting c-Myc has been a formidable challenge for decades. As a nuclear transcription factor, it lacks the typical pockets or active sites that are easily targeted by small molecule drugs, leading to it being widely regarded as "undruggable." medchemexpress.com This has spurred the development of innovative strategies to indirectly or directly interfere with its function, making the discovery of viable c-Myc inhibitors a major goal in oncology research.

Structure

3D Structure

Properties

Molecular Formula |

C35H30N6O5 |

|---|---|

Molecular Weight |

614.6 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1-oxo-N-[[4-[[(2-pyrido[2,3-b]indol-9-ylacetyl)amino]methyl]phenyl]methyl]-3H-isoindole-5-carboxamide |

InChI |

InChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45) |

InChI Key |

YGMJASQRQLEOKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7 |

Origin of Product |

United States |

Discovery and Preclinical Development of C Myc Inhibitor 7

Identification Methodologies

The discovery of c-Myc inhibitors has employed a variety of advanced techniques, from computational screening to high-throughput cellular assays.

Structure-based virtual screening has been a cornerstone in the identification of novel c-Myc inhibitors. nih.govnih.gov This computational technique utilizes the three-dimensional structure of the target protein to screen large libraries of chemical compounds for their potential to bind to a specific site. nih.govresearchgate.net In the case of c-Myc, which often lacks a well-defined binding pocket in its monomeric state, this approach has been particularly challenging. uky.eduresearchgate.net

Researchers have targeted the interaction between c-Myc and its obligate partner, Max, which is essential for its transcriptional activity. mdpi.com By screening databases like the ChemDiv and ZINC15 databases, potential inhibitors that could disrupt the c-Myc/Max dimerization have been identified. nih.govnih.gov For instance, the compound 7594–0037 was identified through a structure-based virtual screening approach that targeted the N-terminus of the c-Myc protein. nih.gov Molecular dynamics simulations suggested that this compound could bind tightly to this region, destabilizing the protein. nih.gov

High-throughput screening (HTS) has been another powerful strategy for discovering c-Myc inhibitors. nih.gov HTS allows for the rapid testing of hundreds of thousands of compounds for their ability to modulate a specific biological pathway. ufl.edu In the context of c-Myc, HTS assays have been designed to detect decreases in cellular c-Myc protein levels. nih.gov

One such initiative utilized a dual-antibody detection system based on Förster/fluorescence resonance energy transfer (FRET) to screen approximately 2 million compounds from the GlaxoSmithKline collection. nih.gov This large-scale screening led to the identification of compounds that specifically reduced c-Myc protein levels in cancer cells. nih.gov Follow-up assays, including cell cycle analysis and gene expression profiling, were used to validate the initial hits. nih.gov Another HTS platform was developed to identify inhibitors of MYCN expression, a paralog of c-Myc, leading to the discovery of the potent inhibitor MI202 from a library of 9,600 compounds. nih.gov

Rational design represents a more targeted approach to developing c-Myc inhibitors. uky.eduresearchgate.net This strategy relies on a deep understanding of the structure and function of the c-Myc protein to design molecules that can specifically interfere with its activity. uky.eduacs.org One rational design approach has focused on creating synthetic α-helix mimetics that can recognize the helical structure of c-Myc when it is bound to Max. researchgate.net These mimetics were designed to disrupt the binding of the c-Myc-Max heterodimer to DNA without causing the two proteins to dissociate. researchgate.net

Another rational strategy has involved targeting the intrinsically disordered regions of the c-Myc monomer. acs.org Studies have shown that small molecules can bind to multiple discrete sites within the c-Myc basic helix-loop-helix leucine (B10760876) zipper (bHLHZip) domain, inducing local conformational changes that inhibit dimerization with Max. acs.org This work suggests that a rational approach to inhibiting protein-protein interactions involving intrinsically disordered proteins may be broadly applicable. acs.org

Preclinical Development Pipeline and Initial Characterization

Following their initial identification, promising c-Myc inhibitor candidates enter a preclinical development pipeline for further characterization.

Through the aforementioned discovery methodologies, specific c-Myc inhibitor compounds have been identified and characterized.

MYCMI-7 was identified as a small molecule that binds to MYC and inhibits the interaction between MYC and MAX. nih.govdcchemicals.com It was found to efficiently and selectively block both MYC:MAX and MYCN:MAX interactions in cells. dcchemicals.comprobechem.com Further characterization revealed that MYCMI-7 directly binds to recombinant MYC with an affinity of approximately 4 μM and leads to the degradation of both MYC and MYCN proteins. dcchemicals.comki.se This dual action of inhibiting the interaction and promoting degradation suggests a potentially higher therapeutic efficacy. nih.gov

7594-0037 is another novel c-Myc inhibitor identified through structure-based virtual screening. nih.gov This compound was shown to directly interfere with the stability of the c-Myc protein, promoting its degradation by reducing the phosphorylation of c-Myc at serine 62. nih.gov Unlike some other inhibitors, 7594-0037 did not reduce c-Myc mRNA levels, indicating its mechanism of action is at the protein level. nih.govdovepress.com Preclinical studies demonstrated that it exhibited potent anti-proliferative activity against multiple myeloma cells, inducing cell cycle arrest and apoptosis. nih.govdovepress.com

Table 1: Identified c-Myc Inhibitors and their Characteristics

| Compound Name | Identification Method | Mechanism of Action | Key Findings |

|---|---|---|---|

| MYCMI-7 | High-Throughput Screening | Inhibits MYC:MAX interaction, induces MYC/MYCN protein degradation. nih.govdcchemicals.com | Binds directly to MYC with a Kd of ~4 μM. dcchemicals.comki.se |

| 7594-0037 | Structure-Based Virtual Screening | Promotes c-Myc protein degradation by decreasing S62 phosphorylation. nih.gov | Shows potent cytotoxic effects on multiple myeloma cells. nih.govdovepress.com |

Molecular Mechanisms of Action of C Myc Inhibitor 7

Direct Molecular Target Engagement of c-Myc Inhibitor 7

Research has conclusively shown that this compound directly binds to the c-Myc protein. nih.gov Surface plasmon resonance (SPR) assays have been employed to investigate this interaction, revealing a dose-dependent binding of the inhibitor to the basic helix-loop-helix zipper (bHLHZip) domain of recombinant c-Myc. nih.gov This direct engagement is a crucial first step in its inhibitory function. The binding affinity, as determined by Langmuir 1:1 analysis, is approximately 4 μmol/L. nih.gov This specific interaction underscores the inhibitor's potential to directly interfere with c-Myc's oncogenic activities. nih.govscbt.com

A key function of c-Myc in promoting cell proliferation is its ability to form a heterodimer with its partner protein, MAX. nih.govijbs.com This c-Myc:MAX complex is responsible for binding to specific DNA sequences and activating the transcription of target genes. ijbs.com this compound has been shown to effectively disrupt this critical protein-protein interaction. nih.gov

The disruption of the c-Myc:MAX heterodimer by this compound is achieved by interfering with the protein-protein interaction (PPI) surface. nih.govaacrjournals.org The bHLHZip domain of c-Myc is essential for its dimerization with MAX. ijbs.com By binding to this domain, this compound likely induces conformational changes that prevent or weaken the association with MAX, thereby abrogating the formation of the functional transcriptional complex. nih.govaacrjournals.org This mechanism is a common strategy for direct c-Myc inhibitors, which aim to prevent the formation of the oncogenic c-Myc-Max complex. nih.gov

An important characteristic of an effective c-Myc inhibitor is its specificity. While MAX can form homodimers (Max:Max), the primary oncogenic driver is the c-Myc:MAX heterodimer. plos.org Studies have demonstrated that this compound exhibits specificity for the c-Myc:MAX interaction over Max homodimerization. nih.govaacrjournals.org This selectivity is crucial as it targets the cancer-promoting complex while potentially having less impact on the functions of Max homodimers. For instance, the related c-Myc inhibitor 10058-F4 and its active analogues have been shown to not affect DNA binding by Max(L) homodimers. aacrjournals.org

Table 1: Research Findings on this compound and Related Compounds

| Compound | Direct Target | Mechanism of Action | Specificity |

|---|---|---|---|

| This compound (MYCMI-7) | c-Myc protein | Binds directly to the bHLHZip domain of c-Myc, disrupting the c-Myc:MAX heterodimerization. nih.gov | Selective for c-Myc:MAX over Max:Max homodimerization. nih.gov |

| 10058-F4 | c-Myc protein | Binds to the c-Myc bHLH-Zip domain, preventing c-Myc/MAX heterodimerization. plos.org | Specific for Myc-Max heterodimers. nih.gov |

| 10074-G5 | c-Myc protein | Binds to the HLH domain of c-Myc, disrupting the Myc-Max interaction. nih.gov | Specific for Myc-Max heterodimers. nih.gov |

| JQ1 | BET bromodomain proteins | Displaces BET proteins from chromatin, leading to downregulation of c-Myc expression. scbt.comnih.gov | Indirectly inhibits c-Myc function. nih.gov |

Disruption of c-Myc:MAX Heterodimerization

Modulation of c-Myc Protein Stability and Degradation

In addition to disrupting its function, this compound also promotes the degradation of the c-Myc protein itself. nih.gov The c-Myc oncoprotein is known to be inherently unstable and is regulated through the ubiquitin-proteasome pathway. dovepress.compnas.org Specific F-box proteins, such as Fbw7, play a key role in recognizing phosphorylated c-Myc and targeting it for degradation. pnas.orgembopress.org Treatment with this compound has been shown to increase the turnover of the c-Myc protein, effectively reducing its cellular levels. nih.gov This facilitation of c-Myc degradation adds another layer to its inhibitory mechanism, ensuring a more comprehensive suppression of c-Myc's oncogenic signaling. nih.govdovepress.com

Involvement of Phosphorylation Pathways (e.g., c-Myc S62 phosphorylation)

The stability and activity of the c-Myc protein are tightly regulated by post-translational modifications, most notably phosphorylation. pnas.org Two key phosphorylation sites, Threonine 58 (T58) and Serine 62 (S62), play a pivotal role in determining the protein's half-life. pnas.orgnih.gov Phosphorylation at S62, often mediated by kinases such as ERK or CDK, transiently stabilizes the c-Myc protein, enhancing its oncogenic activity. pnas.orgnih.govmdpi.com Conversely, subsequent phosphorylation at T58 by Glycogen Synthase Kinase 3β (GSK3β) signals for the dephosphorylation of S62 by Protein Phosphatase 2A (PP2A), which marks the protein for degradation. pnas.orgnih.govaacrjournals.org

Research on a novel c-Myc inhibitor, compound 7594–0037, reveals a mechanism that directly interferes with this phosphorylation cycle to promote c-Myc degradation. dovepress.com This inhibitor has been shown to decrease the phosphorylation of c-Myc at the S62 residue. dovepress.com This action is mediated by the inhibitor's ability to decrease the expression of PIM1 kinase, a known S62 phosphorylating enzyme. dovepress.com By reducing the levels of S62 phosphorylation, the inhibitor disrupts the stability of the c-Myc protein, leading to its degradation. dovepress.com Notably, the phosphorylation at the T58 site was not significantly altered by this compound, suggesting a specific mechanism of action targeting the S62 stability checkpoint. dovepress.com

| Compound | Target Pathway | Specific Effect | Mediating Kinase | Outcome | Source |

|---|---|---|---|---|---|

| Compound 7594–0037 | c-Myc Phosphorylation | Decreases phosphorylation at Serine 62 (S62) | Downregulates PIM1 Kinase | Decreased c-Myc protein stability and subsequent degradation | dovepress.com |

Impact on E3 Ubiquitin Ligase Activity (e.g., FBXW7)

The degradation of c-Myc is primarily carried out by the ubiquitin-proteasome system. nih.gov The F-box and WD repeat domain-containing 7 (FBXW7) protein is a critical tumor suppressor that functions as the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. aging-us.comoncotarget.com FBXW7 specifically recognizes c-Myc after it has been phosphorylated at T58 and S62 has been dephosphorylated, leading to its ubiquitination and subsequent destruction by the proteasome. pnas.orgnih.gov

By reducing phosphorylation at the stabilizing S62 site, this compound effectively facilitates the process of FBXW7-mediated degradation. dovepress.com The removal of the phosphate (B84403) group at S62 is a prerequisite for FBXW7 to recognize and bind to c-Myc. pnas.orgmdpi.com Therefore, the inhibitor's action of promoting S62 dephosphorylation directly enhances the substrate suitability of c-Myc for the FBXW7 E3 ligase. This mechanism underscores an indirect but potent impact on E3 ubiquitin ligase activity, promoting the clearance of the oncoprotein and suppressing its cellular functions. aging-us.comoup.com This interaction highlights a sophisticated strategy for c-Myc inhibition: rather than inhibiting the protein directly, the compound modulates the signaling events that control its stability, thereby harnessing the cell's own protein degradation machinery. dovepress.com

Interference with c-Myc Transcriptional Activity

Beyond promoting its degradation, inhibitors can also neutralize c-Myc by interfering with its primary function as a transcription factor. c-Myc forms a heterodimer with its partner MAX to bind to specific DNA sequences (E-boxes) in the promoter regions of its target genes, thereby regulating their expression. spandidos-publications.com

Downregulation of c-Myc Target Gene Expression

A direct consequence of inhibiting c-Myc, whether by promoting its degradation or blocking its transcriptional function, is the downregulation of its extensive network of target genes. These genes are involved in numerous processes essential for cancer cell growth and survival, including cell cycle progression (e.g., Cyclins D and E), metabolism, and protein biosynthesis. spandidos-publications.com Studies have shown that reducing c-Myc levels or activity leads to a corresponding decrease in the expression of its target genes. nih.govspandidos-publications.com For instance, the expression of human telomerase reverse transcriptase (hTERT), a catalytic subunit of telomerase and a direct transcriptional target of c-Myc, is consistently decreased following c-Myc inhibition. spandidos-publications.com This suppression of key downstream effectors is central to the anti-proliferative effects of c-Myc inhibitors. spandidos-publications.com

Modulation of Chromatin and Epigenetic Regulators (e.g., BET bromodomains)

A powerful strategy to inhibit c-Myc's transcriptional activity involves targeting the epigenetic machinery that facilitates it. elifesciences.org The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones. onclive.comnih.gov BRD4 plays a crucial role in recruiting the transcriptional machinery, including the positive transcription elongation factor complex (P-TEFb), to the promoter and enhancer regions of target genes, including MYC itself. nih.govnih.gov

Inhibitors of BET proteins, such as JQ1, function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin. nih.govscbt.com This action prevents the assembly of the transcriptional apparatus at the MYC gene locus, leading to a rapid and potent downregulation of MYC transcription. elifesciences.orgnih.gov Consequently, the entire c-Myc-driven transcriptional program is suppressed. nih.gov This approach represents a key mechanism for modulating chromatin and epigenetic regulators to indirectly silence c-Myc. onclive.comgithub.io

G-quadruplex DNA Stabilization and Transcriptional Suppression

Another innovative approach to suppressing c-Myc transcription involves targeting non-canonical DNA structures within the MYC promoter. The promoter region of the MYC gene contains a guanine-rich sequence capable of folding into a secondary structure known as a G-quadruplex (G4). researchgate.netplos.org The formation of this G4 structure acts as a silencer element, hindering the transcriptional machinery from accessing the promoter and thus repressing MYC expression. researchgate.netbiorxiv.org

Certain small molecules can selectively bind to and stabilize this G-quadruplex structure. nih.gov A study analyzing indoloquinolines identified a compound, designated as 7 , which was highly effective at stabilizing the c-Myc G4. nih.gov This stabilization locks the promoter in an "off" state, leading to transcriptional suppression. researchgate.net Such G4-stabilizing ligands represent a distinct class of c-Myc inhibitors that function not by interacting with the protein itself, but by controlling the conformation of the DNA that encodes it. researchgate.netnih.gov

| Mechanism | Molecular Target | Example Inhibitor Class/Compound | Outcome | Source |

|---|---|---|---|---|

| Epigenetic Modulation | BET bromodomains (e.g., BRD4) | BET inhibitors (e.g., JQ1) | Displacement of BRD4 from chromatin, suppression of MYC gene transcription | onclive.comnih.gov |

| G-quadruplex Stabilization | G-quadruplex DNA in the c-Myc promoter | Quindoline 7 | Stabilization of the G4 structure, blocking transcriptional machinery access | nih.gov |

Influence on Upstream and Downstream Signaling Pathways

The inhibition of a central oncogenic hub like c-Myc has profound effects on a wide network of cellular signaling pathways. As an effector of numerous upstream oncogenic signals, including the MAPK, PI3K/AKT, and JAK/STAT pathways, c-Myc's activity is a point of convergence for many growth-promoting signals. imrpress.comnih.goviiarjournals.org Targeting c-Myc can therefore disrupt the final output of these deregulated pathways. elifesciences.org

Downstream, the consequences of c-Myc inhibition are pleiotropic. The reduction in c-Myc activity leads to the suppression of genes that drive cell cycle progression, resulting in cell cycle arrest, often at the G1/S transition. mdpi.com Furthermore, c-Myc plays a significant role in regulating cellular metabolism, including glycolysis and mitochondrial biogenesis. nih.govoncotarget.com Inhibiting c-Myc can lead to a rapid depletion of cellular ATP, triggering an energy crisis and activating the AMP-activated protein kinase (AMPK) pathway as a compensatory response. nih.gov This broad impact on both cell cycle machinery and metabolic pathways underlies the potent anti-tumor effects observed with c-Myc inhibitors. elifesciences.orgnih.gov

Activation of Kinase Pathways (e.g., AMPK)

A primary consequence of inhibiting c-Myc function with inhibitor 7 is the disruption of key metabolic pathways that are normally sustained by Myc. nih.gov The c-Myc protein is a master regulator of cellular metabolism, promoting glycolysis and oxidative phosphorylation to generate the ATP required for rapid cell growth and division. nih.govoncotarget.com By inhibiting c-Myc, 10074-G5 effectively down-regulates these energy-producing pathways, leading to a swift and significant depletion of cellular ATP stores. nih.govnih.govoncotarget.com

This drop in the cellular energy currency, reflected in an increased AMP:ATP ratio, triggers the activation of a critical energy sensor kinase: 5' AMP-activated protein kinase (AMPK). nih.govnih.govoncotarget.com AMPK acts as a homeostatic regulator, attempting to restore energy balance by switching off ATP-consuming anabolic processes (like proliferation) and switching on ATP-generating catabolic pathways. nih.govwikipedia.org However, this corrective response by AMPK is ultimately futile in the context of c-Myc inhibition. nih.govoncotarget.com The very pathways that AMPK attempts to stimulate, such as glycolysis and mitochondrial biogenesis, require functional Myc protein to operate effectively. nih.gov Consequently, the cell remains in a state of chronic energy deprivation and metabolic crisis, leading to outcomes such as cell cycle arrest. nih.govnih.gov This metabolic collapse is a central element of the cellular response to this compound. nih.gov Studies have shown that this activation of AMPK is a common feature among different types of Myc inhibitors, highlighting it as a key downstream event. nih.govoncotarget.com

Table 1: Effect of c-Myc Inhibitors on Cellular Energy and Kinase Activation

| Inhibitor | Primary Action | Key Downstream Effects | Kinase Pathway Activated | Reference |

|---|---|---|---|---|

| This compound (10074-G5) | Prevents c-Myc/Max heterodimerization | Down-regulation of glycolysis and Oxphos, leading to ATP depletion | AMPK | nih.gov |

| 10058-F4 | Prevents c-Myc/Max heterodimerization | Depletion of cellular ATP stores, neutral lipid accumulation | AMPK | nih.govoncotarget.com |

| JQ1 (BET inhibitor) | Indirectly inhibits Myc by targeting BRD4 | Mitochondrial dysfunction, ATP depletion, cell cycle arrest | AMPK | nih.gov |

Crosstalk with other Oncogenic Pathways

The inhibition of c-Myc and the subsequent activation of AMPK create a complex interplay with other critical signaling pathways involved in cancer. The c-Myc protein itself is a central node in a vast network of oncogenic signaling, and its perturbation has far-reaching consequences. mdpi.comnih.gov

Interaction with p53 Pathway: The metabolic stress induced by this compound, characterized by ATP depletion and AMPK activation, can intersect with the p53 tumor suppressor pathway. pnas.org Research indicates that AMPK can directly phosphorylate and stabilize p53. pnas.org In cells with active Myc, this can sensitize them to apoptosis. For example, Myc-induced AMPK activation has been shown to promote the stabilizing phosphorylation of p53 at Serine 15, which in turn facilitates the activation of the pro-apoptotic protein Bak. pnas.org This suggests that the efficacy of c-Myc inhibition may be linked to the p53 status of the cell, creating a synthetic lethal interaction where the combined effects of Myc deregulation and p53 activation are catastrophic for the cell. frontiersin.org

Interplay with Hypoxia-Inducible Factor (HIF) Signaling: There is significant cooperation between MYC and HIF pathways in reprogramming cancer cell metabolism and promoting tumor growth. frontiersin.org Both transcription factors are crucial for the "Warburg effect," the metabolic shift towards aerobic glycolysis seen in many cancers. frontiersin.org They can cooperate to increase the expression of genes like VEGF, which promotes angiogenesis. frontiersin.orgnih.gov While this compound directly targets Myc, the resulting metabolic crisis could potentially influence the HIF pathway, which is also sensitive to changes in cellular oxygen and energy status. The intricate relationship suggests that targeting the Myc-HIF axis could be a powerful therapeutic strategy. frontiersin.org

Connection to other Pro-Survival Pathways: MYC expression and stability are influenced by numerous other oncogenic pathways, including WNT, Notch, and receptor tyrosine kinase (RTK) pathways like PI3K/AKT/mTOR. nih.govnih.govfrontiersin.org For instance, the Notch signaling pathway can upregulate c-Myc expression. mdpi.com Conversely, the inhibition of c-Myc could potentially modulate the activity or reliance on these other pathways. The CDK4/6-Cyclin D pathway, which drives cell cycle progression, has a reciprocal relationship with Myc; Myc can increase cyclin D transcription, while CDK4 can stabilize the Myc protein. mdpi.com Disrupting Myc with an inhibitor like 10074-G5 could therefore impact the CDK4/6 axis, contributing to the observed cell cycle arrest. nih.gov

Table 2: Examples of Crosstalk between c-Myc and Other Oncogenic Pathways

| Interacting Pathway | Nature of Crosstalk with c-Myc | Potential Consequence of c-Myc Inhibition | Reference |

|---|---|---|---|

| p53 | AMPK, activated by Myc inhibition, can phosphorylate and stabilize p53. | Enhanced apoptosis in p53-competent cells. | pnas.org |

| HIF | Myc and HIF cooperate to regulate metabolic reprogramming and angiogenesis (e.g., VEGF expression). | Disruption of metabolic and angiogenic signaling. | frontiersin.org |

| Notch | Notch signaling can upregulate c-Myc expression. | May counter pro-survival signals from the Notch pathway. | mdpi.com |

| CDK4/6 | Reciprocal stabilization: Myc enhances cyclin D transcription, and CDK4 stabilizes Myc protein. | Inhibition of cell cycle progression. | mdpi.com |

| WNT/β-catenin | Activation of WNT signaling can increase c-Myc expression. | Reduced oncogenic output of the WNT pathway. | nih.gov |

Regulation of Cell Proliferation and Viability in Preclinical Models

MYCMI-7 demonstrates potent anti-proliferative effects by inducing growth arrest and apoptosis specifically in tumor cells that are dependent on MYC for their survival. nih.gov Research shows a direct correlation between the level of MYC expression in cancer cells and their sensitivity to MYCMI-7. nih.gov This was demonstrated across a panel of 60 different tumor cell lines. nih.gov The inhibitor is effective against cells driven by both c-MYC and the related MYCN oncogene. nih.gov In contrast to its apoptotic effect on cancer cells, MYCMI-7 treatment of various normal, non-cancerous cells results in cell cycle arrest without inducing cell death, highlighting its selective action. nih.gov

Table 1: Anti-proliferative Profile of MYCMI-7 in Preclinical Models

| Cell Type | Effect of MYCMI-7 | MYC-Dependence | Source |

|---|---|---|---|

| Tumor Cells (e.g., AML, Breast Cancer, Neuroblastoma) | Induces growth arrest and apoptosis | High | nih.gov |

| Normal, Non-cancerous Cells | Induces G1 phase arrest without apoptosis | N/A | nih.gov |

| Patient-Derived Glioblastoma Cultures | High efficacy | High | nih.gov |

The activity of MYCMI-7 is both dose- and time-dependent. The molecule directly binds to the bHLHZip domain of the MYC protein with a dissociation constant (Kd) of approximately 4 μmol/L, indicating a dose-dependent binding interaction. nih.gov Functionally, treatment with MYCMI-7 leads to the degradation of both MYC and MYCN proteins. nih.gov This degradation contributes to its anti-tumor effects, which are observed at single-digit micromolar concentrations. nih.gov While specific time-course studies on cell viability are not detailed in the provided research, the inhibitor's effect on MYC protein levels has been shown to increase with the duration of treatment. nih.gov

Induction of Cell Cycle Arrest

A significant effect of MYCMI-7, particularly in non-cancerous cells, is the induction of cell cycle arrest in the G1 phase. nih.gov When various types of normal cells were treated with MYCMI-7, they halted their progression through the cell cycle at the G1 checkpoint but did not undergo apoptosis. nih.gov This suggests that the inhibitor's primary effect on normal cells is cytostatic rather than cytotoxic. nih.gov In cancer cells, inhibition of MYC is also known to cause G0/G1 phase arrest. nih.govspandidos-publications.com

The available literature on MYCMI-7 does not specify an induction of G2 phase arrest. nih.gov However, the inhibition of the c-Myc pathway through other methods, such as with different inhibitory compounds or via gene knockdown, has been shown to induce arrest at the G2/M checkpoint in various cancer cell lines, including multiple myeloma and osteosarcoma. dovepress.comnih.govspandidos-publications.comresearchgate.net This arrest is often linked to the downregulation of proteins essential for the G2/M transition. spandidos-publications.comresearchgate.net

The primary mechanism of MYCMI-7 is the disruption of the MYC:MAX interaction, which in turn affects the expression of numerous downstream genes that regulate the cell cycle. nih.gov While specific studies on MYCMI-7's direct impact on every cell cycle regulator are not detailed, the consequences of c-Myc inhibition are well-documented.

Inhibition of c-Myc is known to cause a decrease in the expression of Cyclin D1. aacrjournals.org This reduction leads to the liberation of the cyclin-dependent kinase inhibitor (CDKI) p21, which can then bind to and inhibit Cyclin E-CDK2 complexes, thereby halting G1/S phase progression. aacrjournals.orgresearchgate.net Furthermore, suppressing c-Myc function can lead to the upregulation of CDKIs p21 and p27, which act as crucial brakes on the cell cycle. nih.govmdpi.com The activation of cyclin E-CDK2 is a critical step in Myc-induced proliferation, and this activation requires the sequestration of inhibitors like p21 and p27, a process that is reversed when Myc is inhibited. embopress.org The activity of CDK1, a key kinase for the G2/M transition, can also be downregulated following c-Myc inhibition, contributing to cell cycle arrest. researchgate.net

Table 2: General Effects of c-Myc Inhibition on Cell Cycle Regulators

| Regulator | Effect of c-Myc Inhibition | Consequence | Source(s) |

|---|---|---|---|

| Cyclin D1 | Expression is decreased | Reduces CDK4/6 activity; releases p21 | aacrjournals.orgmdpi.com |

| Cyclin E | Activity of Cyclin E-CDK2 complex is inhibited | Arrests cells in G1 phase | aacrjournals.orgresearchgate.net |

| CDKs | Activity of CDK1, CDK2, CDK4 is decreased/inhibited | Halts progression through G1/S and G2/M checkpoints | researchgate.netmdpi.com |

| p21 | Expression and/or inhibitory activity is increased | Binds and inhibits Cyclin-CDK complexes, causing G1 arrest | nih.govspandidos-publications.comaacrjournals.org |

| p27 | Expression and/or inhibitory activity is increased | Binds and inhibits Cyclin-CDK complexes, causing G1 arrest | nih.govembopress.org |

Table of Mentioned Compounds | Compound Name | | | :--- | | 10058-F4 | | Bortezomib (B1684674) | | this compound (MYCMI-7) | | Cyclin A | | Cyclin B1 | | Cyclin D1 | | Cyclin E | | JQ1 | | MAX | | MYCN | | p21 | | p27 | | Trichodermin | | Vincristine |

Promotion of Apoptosis and Programmed Cell Death

Treatment with this compound potently induces apoptosis, or programmed cell death, in tumor cells. nih.govki.se This effect is highly dependent on the cancer cells' reliance on the c-Myc oncogene for survival. nih.gov Studies have shown that the inhibitor's ability to induce cell death is directly correlated with the level of MYC expression in cancer cell lines. nih.gov In mouse models of MYC-driven breast cancer, treatment with this compound leads to a significant increase in apoptosis within the tumor tissue, contributing to the inhibition of tumor growth and prolonged survival. nih.govnih.gov Notably, while the compound is cytotoxic to a variety of tumor cells, including those from neuroblastoma, glioblastoma, and acute myeloid leukemia (AML), it does not induce apoptosis in normal cells, where it instead causes a reversible growth arrest. nih.govki.se

Caspase-Mediated Apoptosis Induction

Table 1: Effect of this compound on Apoptosis Markers in vivo

| Model System | Treatment | Marker | Observation | Reference |

|---|

Impact on Cancer Stem Cell Properties

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to drive tumor initiation, metastasis, and resistance to therapy. sigmaaldrich.comnih.gov The c-Myc protein is a crucial regulator for maintaining "stemness" properties in these cells. ijbs.com While direct studies on this compound and its effect on a purified CSC population have not been detailed, its impact on a key characteristic of CSCs—anchorage-independent growth—has been demonstrated. researchgate.net In 3D cultures of neuroblastoma cells with MYCN amplification, a model that enriches for cells with stem-like properties, this compound effectively inhibited colony formation in a dose-dependent manner. researchgate.net This suggests that by inhibiting MYC function, this compound can disrupt the self-renewal and tumorigenic capacity of cancer stem-like cells.

Global Gene Expression and Proteomic Profiling

As a direct inhibitor of the MYC:MAX transcription factor complex, this compound causes significant changes in the global gene expression profile of cancer cells. nih.gov RNA sequencing (RNA-seq) analysis of breast carcinoma cells treated with the inhibitor revealed a global downregulation of the MYC pathway. nih.govresearchgate.net

Gene Set Enrichment Analysis (GSEA), a computational method to determine whether a predefined set of genes shows statistically significant differences, confirmed that gene sets associated with MYC targets were significantly downregulated upon treatment with this compound. researchgate.net Further validation by quantitative real-time PCR (qRT-PCR) confirmed the reduced expression of several well-established MYC target genes. These findings demonstrate that this compound effectively suppresses the transcriptional program driven by the c-Myc oncogene. researchgate.net To date, global proteomic profiling studies to assess widespread changes in protein levels following treatment with this compound have not been reported in the reviewed literature.

Table 2: Downregulation of MYC Target Genes by this compound in U2OS-MYCER Cells

| Target Gene | Gene Function | Method of Detection | Result | Reference |

|---|---|---|---|---|

| NCL (Nucleolin) | Ribosome biogenesis, proliferation | qRT-PCR | Expression inhibited | researchgate.net |

| RPS16 | Ribosomal protein, translation | qRT-PCR | Expression inhibited | researchgate.net |

| CR2 | B-lymphocyte activation | qRT-PCR | Expression inhibited | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound (MYCMI-7) |

| MAX protein |

Conclusion

The c-Myc inhibitor 7, also known as MYCMI-7, represents a significant advancement in the challenging field of targeting the c-Myc oncoprotein. researchgate.net Through its ability to directly bind c-Myc and disrupt its essential partnership with MAX, MYCMI-7 effectively dismantles the core machinery that drives MYC-dependent cancers. Preclinical data has robustly demonstrated its potency and selectivity, showing that it can trigger the death of cancer cells across various tumor types while largely sparing normal cells. medchemexpress.com The successful inhibition of tumor growth and extension of survival in multiple animal models highlight its potential for further development into a clinically useful drug for treating the many human cancers driven by the deregulation of MYC.

Preclinical Efficacy of C Myc Inhibitor 7 in Disease Models

In Vitro Efficacy Across Various Cancer Cell Lines

MYCMI-7 has shown potent and selective activity against a broad spectrum of cancer cell lines in laboratory settings. Its efficacy is often correlated with the level of MYC expression in the cancer cells. nih.govaacrjournals.org The inhibitor works by binding to MYC, preventing its interaction with its essential partner MAX, which in turn leads to the degradation of MYC and MYCN proteins and a reduction in MYC-driven transcription. nih.govaacrjournals.org

Hematological Malignancies

In models of blood cancers, MYCMI-7 has demonstrated significant anti-tumor effects.

Acute Myeloid Leukemia (AML): The compound has shown high efficacy in patient-derived primary AML ex vivo cultures. nih.govaacrjournals.org Research indicates that targeting c-Myc can overcome drug resistance and promote differentiation in AML cells. plos.org While not specifically naming MYCMI-7, studies on other c-Myc inhibitors have shown that they can increase the sensitivity of AML cells to existing chemotherapy drugs. researchgate.net

Burkitt Lymphoma: Although direct studies on MYCMI-7 in Burkitt Lymphoma are not detailed in the provided results, research on other small molecule inhibitors of the c-Myc/Max interaction, such as 10074-G5 and 10058-F4, has shown they can inhibit the in vitro growth of Burkitt's lymphoma cell lines like Daudi. nih.govresearchgate.netaacrjournals.orgoaepublish.com This suggests a potential therapeutic avenue for MYC-driven lymphomas.

Solid Tumors

MYCMI-7 has also been evaluated against a variety of solid tumor cell lines, showing promising results. A study examining novel c-Myc inhibitors found that c-Myc-i7 displayed remarkable selectivity for breast and prostate cancer cells over healthy cells. nih.gov

Breast Cancer: In the MCF7 breast cancer cell line, MYCMI-7 effectively inhibited the interaction between MYC and MAX. nih.gov Further studies have shown that MYC inhibition can halt the progression of metastatic breast cancer by blocking growth and invasion. peptomyc.com One study highlighted that a c-Myc inhibitory peptide demonstrated over 75% inhibition of cell proliferation in the MCF-7 cell line. researchgate.net

Lung Cancer: Research on various c-Myc inhibitors has demonstrated their effectiveness against lung cancer cell lines. nih.govnih.gov For instance, some inhibitors have shown efficacy in lung adenocarcinoma cells that are resistant to other treatments. nih.gov The c-Myc proto-oncogene is known to be overexpressed in a significant percentage of non-small cell lung cancers (NSCLCs) and is amplified in small cell lung cancers (SCLCs). mednexus.org

Glioblastoma: Patient-derived primary glioblastoma cultures have shown high sensitivity to MYCMI-7. nih.govaacrjournals.org Studies combining c-Myc inhibition with other targeted therapies have demonstrated a synergistic reduction in the proliferation of glioblastoma cells. oncotarget.com

Head and Neck Squamous Cell Carcinoma (HNSCC): Pharmacological inhibition of MYC has been shown to inhibit the proliferation and migration of HNSCC cells. nih.govresearchgate.net MYC inhibition can also enhance the sensitivity of HNSCC cells to other targeted therapies. mdpi.com

Interactive Table: In Vitro Efficacy of c-Myc Inhibitor 7 and Other MYC Inhibitors

| Cancer Type | Cell Line/Model | Key Findings |

| Acute Myeloid Leukemia | Patient-derived primary cultures | High efficacy of MYCMI-7 observed. nih.govaacrjournals.org |

| Breast Cancer | MCF7 | MYCMI-7 strongly inhibited MYC:MAX interaction. nih.gov |

| Glioblastoma | Patient-derived primary cultures | High efficacy of MYCMI-7 observed. nih.govaacrjournals.org |

| Head and Neck Squamous Cell Carcinoma | HN6, CAL27 | Pharmacological inhibition of MYC inhibited proliferation and migration. nih.gov |

| Lung Cancer | A549 | c-Myc-i7 showed efficacy against lung cancer cells. nih.gov |

| Burkitt Lymphoma | Daudi | Other c-Myc inhibitors inhibited in vitro growth. nih.govresearchgate.net |

In Vivo Efficacy in Animal Models

The promising in vitro results for MYCMI-7 have been further supported by its performance in animal models of cancer.

Inhibition of Tumor Growth in Xenograft Models

MYCMI-7 has demonstrated potent tumor growth-inhibitory activity in various mouse xenograft models. nih.govaacrjournals.org

In a mouse model of MYC-driven breast cancer, treatment with MYCMI-7 led to the downregulation of MYC, inhibited tumor growth, and prolonged survival through the induction of apoptosis. nih.govaacrjournals.org

Similarly, in a mouse tumor model of MYC-driven AML, MYCMI-7 treatment effectively inhibited tumor growth and extended survival. nih.govaacrjournals.org

Studies on other c-Myc inhibitors have also shown significant tumor suppression in xenograft models of glioblastoma and breast cancer. semanticscholar.orgrupress.org For example, a c-Myc inhibitory peptide reduced tumor size and improved survival in a rat glioblastoma model. semanticscholar.orgresearchgate.net Another study showed that a different MYC inhibitor reduced tumor growth in a breast cancer xenograft model. rupress.org

Activity in Patient-Derived Xenograft (PDX) Models

The efficacy of MYC inhibition has also been confirmed in patient-derived xenograft (PDX) models, which are considered more clinically relevant.

Treatment with a c-Myc inhibitor has shown efficacy in MYC-high expressing triple-negative breast cancer PDX models. tempus.com

The combination of c-Myc blockade with other targeted inhibitors has demonstrated heightened therapeutic activity in MET-amplified patient-derived xenograft mouse models. aacrjournals.org

Another MYC inhibitor, Omomyc, has shown pharmacological efficacy in patient-derived xenograft (PDX) models of breast cancer. peptomyc.com

Mechanisms of Resistance to C Myc Inhibition in Preclinical Models

Acquired Resistance Pathways and Adaptive Responses

Acquired resistance to c-Myc inhibition often involves the cancer cells adapting to the therapeutic pressure, leading to the emergence of cell populations that are no longer sensitive to the inhibitor. These adaptations can manifest through various molecular and cellular changes.

One of the primary mechanisms of acquired resistance is the upregulation or amplification of the c-Myc oncogene itself . In preclinical models, cancer cells have been shown to develop resistance to targeted therapies by increasing the expression of the target protein. nih.gov This creates a state of "addiction" to higher levels of c-Myc, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. For instance, in non-small cell lung cancer (NSCLC) cells with acquired resistance to osimertinib, a third-generation EGFR tyrosine kinase inhibitor, c-Myc levels were found to be substantially elevated. nih.gov Suppression of these elevated c-Myc levels, either through genetic knockdown or pharmacological inhibition with BET inhibitors, successfully restored sensitivity to osimertinib, highlighting the critical role of c-Myc upregulation in this resistance mechanism. nih.gov

Another significant adaptive response is metabolic reprogramming . c-Myc is a master regulator of cellular metabolism, and its inhibition can lead to profound metabolic stress. nih.gov However, cancer cells can adapt by altering their metabolic pathways to become less dependent on c-Myc-driven processes. For example, while c-Myc overexpression can sensitize melanoma cells to inhibitors of glucose metabolism and glutaminolysis, it can also drive resistance to BRAF inhibitors. nih.gov This suggests a complex interplay where cells can rewire their metabolism to survive the inhibition of a key regulator like c-Myc.

Furthermore, resistance can be associated with the acquisition of cellular phenotypes that are inherently more resistant to therapy. This can include changes in cell cycle regulation, apoptosis pathways, and the tumor microenvironment.

| Acquired Resistance Mechanism | Preclinical Model | Key Findings |

| c-Myc Upregulation | EGFR-mutant NSCLC | Elevated c-Myc levels were observed in cells with acquired resistance to osimertinib. nih.gov |

| Metabolic Reprogramming | BRAF-mutant Melanoma | c-Myc overexpression, while conferring resistance to BRAF inhibitors, created vulnerabilities to metabolic inhibitors. nih.gov |

Activation of Compensatory Signaling Mechanisms

Cancer cells can also develop resistance to c-Myc inhibition by activating alternative signaling pathways that compensate for the loss of c-Myc function. This signaling redundancy allows the cells to maintain their proliferative and survival advantages.

A key compensatory mechanism involves the activation of parallel or downstream signaling cascades . The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently implicated in resistance to various targeted therapies, including those aimed at c-Myc. nih.gov High MYC expression has been identified as a common feature in BRAF-mutant melanomas that have developed resistance to BRAF inhibitors through the activation of these diverse pathways. nih.gov This indicates that even when c-Myc is not the primary driver of resistance, its sustained expression is crucial for the function of these compensatory pathways.

In the context of indirect c-Myc inhibition, such as with BET bromodomain inhibitors , specific mechanisms of compensatory signaling have been elucidated. BET inhibitors work by displacing BRD4 from chromatin, leading to the downregulation of c-Myc transcription. pnas.orgnih.gov Resistance to BET inhibitors can emerge through mechanisms that maintain c-Myc expression despite the presence of the inhibitor. One such mechanism is the loss of the tripartite motif-containing protein 33 (TRIM33), a chromatin-associated E3 ubiquitin ligase. pnas.org Loss of TRIM33 was found to confer resistance to BET inhibitors by diminishing the inhibitor-mediated reduction in c-Myc expression and by enhancing TGF-β signaling. pnas.org Consequently, the inhibition of the TGF-β signaling pathway was shown to increase the sensitivity of cancer cells to the antiproliferative effects of BET inhibitors. pnas.org

Another study in lung adenocarcinoma demonstrated that resistance to BET inhibitors could be mediated through the casein kinase 2 (CK2) phosphorylation of BRD4. ubc.ca This modification may allow BRD4 to regulate gene transcription independently of its acetyl-binding function, thereby bypassing the inhibitory effect of the drug.

| Compensatory Signaling Pathway | Type of c-Myc Inhibitor | Mechanism of Resistance |

| PI3K/AKT/mTOR & MAPK/ERK | General c-Myc targeting | Sustained high MYC expression is associated with resistance mediated by these pathways in BRAF-mutant melanoma. nih.gov |

| TGF-β Signaling | BET Bromodomain Inhibitors | Loss of TRIM33 enhances TGF-β signaling, which contributes to resistance. pnas.org |

| BRD4 Phosphorylation | BET Bromodomain Inhibitors | CK2-mediated phosphorylation of BRD4 may allow it to function despite BET inhibition in lung adenocarcinoma. ubc.ca |

Combination Therapeutic Strategies in Preclinical Research

Synergistic Effects with Established Chemotherapeutic Agents

Combinations with Bortezomib (B1684674)

Preclinical studies have demonstrated that the combination of c-Myc inhibitor 7 and the proteasome inhibitor Bortezomib results in a synergistic effect in multiple myeloma (MM) cells. dovepress.com Research has shown that this combination leads to increased MM cell death and can overcome resistance to Bortezomib. dovepress.com

In a study involving bortezomib-resistant multiple myeloma cells (RPMI-8226/BTZ100), the addition of this compound led to an increase in the percentage of apoptotic cells. dovepress.com Flow cytometry analysis confirmed a synergistic effect when this compound was combined with bortezomib in RPMI-8226 cells, suggesting its potential to overcome bortezomib resistance in myeloma. dovepress.com The mechanism behind this synergy involves the direct interference of this compound with the stability of the c-Myc protein, promoting its degradation. dovepress.com This action is distinct from other c-Myc inhibitors and is thought to be achieved by disrupting the binding interactions between the N- and C-termini of the c-Myc protein. dovepress.com

| Cell Line | Treatment | Observed Effect | Mechanism of Action |

|---|---|---|---|

| RPMI-8226/BTZ100 (Bortezomib-resistant) | This compound | Increased apoptosis | Directly interferes with c-Myc protein stability, promoting its degradation. |

| RPMI-8226 | This compound + Bortezomib | Synergistic increase in cell death; overcomes Bortezomib resistance |

Combinations with Cisplatin (B142131)

The combination of c-Myc inhibition with the platinum-based chemotherapy agent Cisplatin has shown promise in preclinical models of squamous cell carcinoma (SCC). thno.org Studies have demonstrated that targeting MYC can overcome cisplatin resistance and prevent metastasis. nih.gov

In a preclinical model of head and neck squamous cell carcinoma (HNSCC), the combination of a MYC inhibitor (MYCi975) and cisplatin enhanced the inhibitory effects on tumor growth compared to either agent alone. thno.org This combination was also found to significantly reduce lymph node metastasis. nih.gov The underlying mechanism appears to involve the enhancement of the DNA damage response, leading to an increase in the tumor cell-intrinsic immune response. thno.orgnih.gov Specifically, the combination therapy was shown to activate the cGAS-STING-IRF3 signaling pathway, which in turn increases the recruitment of CD8+ T cells. nih.gov

Furthermore, in ovarian cancer models, inhibiting the c-MYC-miR-137 axis has been shown to sensitize resistant cells to cisplatin. frontiersin.org Silencing of c-MYC using siRNA has also been shown to reduce tumor growth in xenograft models of cisplatin-resistant ovarian cancer. nih.gov

| Cancer Type | c-Myc Inhibitor | Key Findings | References |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | MYCi975 | Enhanced tumor growth inhibition and reduced lymph node metastasis compared to single agents. | thno.orgnih.gov |

| Ovarian Cancer | Not specified | Inhibition of the c-MYC-miR-137 axis sensitized resistant cells to cisplatin. | frontiersin.org |

| Ovarian Cancer | c-MYC siRNA | Reduced tumor growth in cisplatin-resistant xenograft models. | nih.gov |

Combinations with Doxorubicin (B1662922)

Preclinical research has explored the synergistic potential of combining c-Myc inhibitors with Doxorubicin, a widely used anthracycline chemotherapy. In triple-negative breast cancer (TNBC) cell lines, the combination of the MYC inhibitor MYCi975 with doxorubicin resulted in synergistic growth inhibition. d-nb.info

Another study in breast cancer cells investigated the combination of doxorubicin with 10-hydroxy-2-decenoic acid (10-H2DA), which was found to suppress the oncoprotein c-MYC. scienceasia.org This combination synergistically inhibited cancer cell growth, an effect attributed to the extensive suppression of c-MYC/BAX, leading to cell cycle arrest and apoptosis. scienceasia.org Similarly, in colorectal cancer cells, the combination of Panobinostat (an HDAC inhibitor that reduces c-Myc levels) and doxorubicin significantly inhibited cell proliferation and induced apoptosis by suppressing the Akt/mTOR signaling pathway and its downstream targets, including c-Myc. nih.govkoreamed.org

| Cancer Type | c-Myc Inhibitor/Modulator | Observed Synergistic Effects | References |

|---|---|---|---|

| Triple-Negative Breast Cancer | MYCi975 | Synergistic growth inhibition. | d-nb.info |

| Breast Cancer | 10-hydroxy-2-decenoic acid (10-H2DA) | Significant inhibition of cancer cell growth, G1/S cell cycle arrest, and apoptosis. | scienceasia.org |

| Colorectal Cancer | Panobinostat | Significant reduction in cell viability and colony formation; induction of apoptosis. | nih.govkoreamed.org |

Combination with Immunotherapy Agents

The interplay between MYC and the tumor immune microenvironment has led to investigations into combining MYC inhibitors with immunotherapy. MYC overexpression can create an immunosuppressive tumor microenvironment, suggesting that its inhibition could enhance anti-tumor immune responses. mdpi.comnih.gov

Preclinical studies have shown that MYC inhibition can enhance tumor immunogenicity, increase the infiltration of T-cells, and potentiate the efficacy of immune checkpoint blockade. nih.govfrontiersin.org For instance, combining the MYC inhibitor Omomyc with anti-PD-1 therapy in mouse models significantly improved response rates and survival compared to either treatment alone. frontiersin.orgnih.gov Similarly, the small molecule MYC inhibitors MYCi361 and MYCi975, when combined with anti-PD1 immunotherapy, demonstrated synergistic effects on tumor volume in a prostate cancer model. mdpi.com These inhibitors also promoted the infiltration of immune cells. mdpi.com

The rationale for this synergy lies in MYC's role in regulating immune checkpoint proteins like PD-L1 and CD47. nih.govnih.gov By inhibiting MYC, the "don't eat me" signal provided by CD47 can be decreased, potentially promoting macrophage-mediated clearance of tumor cells. thno.org

Combination with Other Targeted Molecular Agents

The combination of c-Myc inhibitors with other targeted molecular agents is an emerging area of preclinical research aimed at achieving more potent and sustained suppression of tumor growth. frontiersin.org A compelling strategy involves the simultaneous targeting of multiple MYC regulatory pathways. frontiersin.org

For example, combining direct MYC inhibitors with BET bromodomain inhibitors or CDK9 inhibitors could provide enhanced and sustained MYC suppression through complementary mechanisms. frontiersin.org BET inhibitors, like JQ1, work by displacing BRD4 from super-enhancers within the MYC oncogene, thereby reducing MYC expression. mdpi.com CDK9 inhibitors also lead to the downregulation of c-MYC expression. imrpress.com

In preclinical models of acute myeloid leukemia (AML), the dual PI3K and histone deacetylase (HDAC) inhibitor CUDC-907, which suppresses c-MYC expression, has shown synergy with the BCL-2 inhibitor venetoclax. imrpress.com This combination enhanced anti-leukemic effects, decreased c-MYC expression, and destabilized MCL-1. imrpress.com Another approach involves combining PI3K/mTOR inhibitors with all-trans-retinoic acid (ATRA) in certain AML subtypes, which has been shown to downregulate c-MYC protein levels to a greater extent than ATRA alone. imrpress.com

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophore Features

The journey to c-Myc-i7 is rooted in the extensive investigation of earlier c-Myc inhibitors, which aimed to disrupt the crucial interaction between c-Myc and its obligate partner, Max. One of the foundational molecules in this endeavor is 10074-G5. SAR studies on 10074-G5 were instrumental in delineating the essential chemical features, or pharmacophore, required for inhibitory activity. nih.govnih.gov

Maximal inhibitory activity was found to be contingent on several key structural components:

The 7-nitrobenzofurazan Ring: This electron-rich moiety is considered critical for activity. nih.gov It is believed to interact with positively charged arginine residues within the c-Myc protein, contributing significantly to the binding energy. nih.govgoogle.com

A Secondary Aniline (B41778) or Phenol (B47542) at the 4-position: Substitution at this position of the benzofurazan (B1196253) ring with a secondary aniline or a phenol group was determined to be necessary for maintaining inhibitory function. nih.gov

The Nature of the Substituent: The nature of the group attached to the aniline/phenol is crucial. For instance, in the case of 10074-G5, an ortho-biphenyl group was present. However, further studies revealed that this could be replaced by other functionalities to enhance activity. nih.gov

These foundational SAR insights guided the rational design of subsequent generations of inhibitors, moving beyond the initial lead compounds.

Optimization of Inhibitory Activity and Specificity

Building upon the pharmacophore of 10074-G5, researchers sought to optimize the compound's properties to enhance its potency and selectivity. A significant breakthrough came with the discovery that replacing the ortho-biphenyl group of 10074-G5 with a para-carboxyphenyl group could substantially improve inhibitory activity. nih.gov This modification led to the development of the analog JY-3-094.

The introduction of the carboxylic acid was a pivotal step in improving the physicochemical properties of the lead compound. nih.gov This optimization resulted in an analog that was approximately five times more potent than 10074-G5 in disrupting the Myc-Max heterodimer. nih.gov Furthermore, this new analog demonstrated excellent selectivity, having no discernible effect on Max-Max homodimers at concentrations where it effectively inhibited Myc-Max interaction. nih.gov

The development of c-Myc-i7, as part of a library of novel rhodanine-based compounds, represents a further evolution in this optimization process. nih.gov While the exact structural details of c-Myc-i7 are part of this proprietary library, its development was informed by the need to create inhibitors with high potency and, crucially, high selectivity for cancer cells over healthy cells. nih.gov This new class of inhibitors was designed to specifically target the c-Myc/Max complex, leading to a significant reduction in cancer cell viability. nih.gov

Development of Improved Analogs (e.g., JY-3-094)

The development of JY-3-094 stands as a prime example of successful analog development based on SAR studies. As mentioned, the key modification was the substitution of the ortho-biphenyl moiety with a para-carboxyphenyl group. nih.gov This change led to a marked increase in the ability to disrupt the interaction between recombinant c-Myc and Max proteins. frontiersin.org

However, the development of JY-3-094 also highlighted a common challenge in drug development: poor cell permeability. The presence of the ionizable carboxylic acid group, while beneficial for in vitro activity, was found to impede its entry into cells. frontiersin.orgoncotarget.com This necessitated further structural modifications, leading to the creation of prodrugs. By esterifying the carboxylic acid, cellular uptake was significantly enhanced. frontiersin.org These ester prodrugs would then be hydrolyzed within the cell to release the active inhibitor, JY-3-094. oncotarget.com

The development trajectory from 10074-G5 to JY-3-094 and its prodrugs illustrates a systematic approach to overcoming the hurdles of potency and bioavailability. This iterative process of design, synthesis, and testing is fundamental to the development of clinically viable drug candidates.

The more recent development of c-Myc-i7 showcases the continued efforts in this field. This compound has demonstrated remarkable potency, with IC50 values in the low micromolar range against various cancer cell lines, and is reported to be up to 40 times more effective than reference molecules in reducing cancer cell viability. nih.gov Crucially, c-Myc-i7 has shown exceptional selectivity, with a significantly higher preference for targeting prostate and breast cancer cells over healthy cells. nih.gov

Interactive Data Table: In Vitro Efficacy of c-Myc-i7

| Cell Line | Cancer Type | IC50 (µM) |

| DU-145 | Prostate Carcinoma | Data not specified |

| MCF7 | Breast Carcinoma | 1.6 |

| A549 | Lung Cancer | Data not specified |

| PANC1 | Pancreatic Adenocarcinoma | Data not specified |

| Data derived from a 2024 study on novel c-Myc inhibitors. nih.gov |

Interactive Data Table: Selectivity of c-Myc-i7

| Cancer Type | Selectivity Index (HDF/Cancer Cells) |

| Prostate Cancer | 37-fold |

| Breast Cancer | 59-fold |

| Selectivity is determined by the ratio of IC50 values for Healthy Dermal Fibroblasts (HDF) to cancer cells. nih.gov |

Advanced Research Methodologies and Techniques Employed in Studying C Myc Inhibitor 7

Computational Approaches

Computational chemistry has provided foundational insights into the potential interaction between c-Myc inhibitor 7 and its target protein, guiding further experimental validation.

Molecular Docking and High-Throughput Virtual Screening

High-throughput screening was instrumental in the initial discovery of this compound. The compound, also known as MYCMI-7 or NSC-359449, was identified from a cell-based screen designed to find inhibitors of the c-Myc:Max protein-protein interaction. researchgate.net

Subsequent computational studies employed molecular docking to predict the binding mode and affinity of related inhibitors. In one such study, a compound designated as c-Myc-i7 was docked into the DNA binding pocket of the c-Myc/Max complex. mkon.nu These simulations are crucial for visualizing how the inhibitor fits into the target's binding site and for estimating the strength of the interaction.

Table 1: Molecular Docking Results for c-Myc-i7

| Compound | Target | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| c-Myc-i7 | c-Myc/Max DNA binding pocket | -7.0 | mkon.nu |

The docking pose for c-Myc-i7 indicated that it fits within the c-Myc/Max DNA binding domain pocket, providing a structural hypothesis for its inhibitory action. mkon.nu

Molecular Dynamics Simulations

While molecular dynamics (MD) simulations are a powerful tool for studying the stability of protein-ligand complexes over time, specific studies detailing the use of MD simulations for this compound were not prominent in the reviewed literature. MD simulations on other novel c-Myc inhibitors have been used to confirm the stability of predicted binding modes from molecular docking and to analyze how the inhibitor affects the protein's conformational state. nih.govmkon.nu

Biochemical and Biophysical Assays

Following computational screening and prediction, a suite of biochemical and biophysical assays was employed to confirm the direct binding of this compound to its target and to quantify its effect on the c-Myc:Max interaction.

Surface Plasmon Resonance (SPR) for Direct Binding

Surface Plasmon Resonance (SPR) was a key technique used to confirm and quantify the direct physical interaction between this compound and the c-Myc protein. In these experiments, the recombinant bHLHZip domain of the c-Myc protein was immobilized on a sensor chip. researchgate.netebi.ac.uk The inhibitor was then flowed over the chip surface at various concentrations.

The results demonstrated a dose-dependent binding of MYCMI-7 to the immobilized c-Myc protein. researchgate.net Analysis of the association and dissociation curves using a Langmuir 1:1 model determined the binding affinity (Kd). researchgate.net This direct binding evidence is crucial for validating the inhibitor's on-target activity. researchgate.netebi.ac.uk

Table 2: SPR Binding Affinity for MYCMI-7

| Compound | Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| MYCMI-7 | Recombinant c-Myc (bHLHZip domain) | ~4 µmol/L | researchgate.netebi.ac.uk |

Fluorescence Polarization Assays for PPI Disruption

Fluorescence polarization (FP) is a common assay used to study protein-protein interactions (PPIs) and their disruption by small molecules. medchemexpress.com The technique measures the change in the polarization of fluorescently labeled light when a small, fluorescently tagged molecule binds to a larger protein, causing it to tumble more slowly in solution. medchemexpress.com While FP competition assays have been utilized to measure the Kd for other c-Myc inhibitors like MYCi361 and MYCi975, specific findings from the application of this method to this compound were not detailed in the available research. researchgate.net

Co-immunoprecipitation Assays

To confirm that this compound disrupts the c-Myc:Max interaction within a cellular context, co-immunoprecipitation (co-IP) assays were performed. researchgate.net This technique involves using an antibody to capture a specific protein (e.g., c-Myc) from a cell lysate, thereby also capturing any proteins that are bound to it (e.g., Max).

In studies with MYCMI-7, treatment of cells with the inhibitor led to a significant and time-dependent decrease in the amount of Max protein that was co-precipitated with c-Myc. researchgate.net This finding demonstrates the inhibitor's ability to effectively disrupt the c-Myc:Max heterodimer inside cells. researchgate.net

Table 3: Co-immunoprecipitation Findings for MYCMI-7

| Compound | Cell Line | Key Finding | Reference |

|---|---|---|---|

| MYCMI-7 (5 µmol/L) | HeLa | Significantly decreased c-Myc:Max interaction at 1 hour, with a drastic reduction by 6 hours post-treatment. | researchgate.net |

Notably, the inhibitory effect was observed to be selective, as MYCMI-7 did not disrupt the interaction between other similar bZip proteins, such as FRA1 and JUN. researchgate.net

Cell-Based Assays

Cell-based assays are fundamental to characterizing the phenotypic responses of cancer cells to this compound. These assays provide critical data on the inhibitor's ability to control cell growth and induce cell death.

Cell Viability Assays (e.g., CCK8 assay)

Cell Counting Kit-8 (CCK8) assays are routinely used to measure the cytotoxic effects of c-Myc inhibitors. nih.govfrontiersin.org This colorimetric assay quantifies the number of viable cells, providing a measure of cell proliferation and viability. amegroups.org

In studies involving multiple myeloma (MM) cell lines, such as RPMI-8226 and U266, a novel c-Myc inhibitor, compound 7594-0037, was shown to inhibit cell viability in a dose- and time-dependent manner. dovepress.com Similarly, another inhibitor, 7594-0035, also demonstrated dose- and time-dependent inhibition of MM cell viability. nih.gov The anti-proliferative activity of these inhibitors was found to be stronger than that of the known c-Myc inhibitor 10058-F4. dovepress.com In breast cancer cell lines MCF-7 and MDA-MB-231, the combination of a c-Myc inhibitor (mycro-3) with palbociclib (B1678290) was investigated using the CCK8 assay to assess synergistic effects on cell viability. researchgate.net

Table 1: Effect of c-Myc Inhibitor 7594-0037 on Multiple Myeloma Cell Viability

| Cell Line | Treatment Condition | Outcome | Reference |

|---|---|---|---|

| RPMI-8226 | Increasing doses of 7594-0037 | Dose-dependent decrease in cell viability | dovepress.com |

| U266 | Increasing doses of 7594-0037 | Dose-dependent decrease in cell viability | dovepress.com |

| RPMI-8226 | Treatment with 7594-0037 over time | Time-dependent decrease in cell viability | dovepress.com |

| U266 | Treatment with 7594-0037 over time | Time-dependent decrease in cell viability | dovepress.com |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable technique for analyzing the effects of this compound on the cell cycle and apoptosis. dovepress.comresearchgate.net This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of apoptotic cells.

Treatment of MM cells with c-Myc inhibitor 7594-0037 led to a G2 phase arrest in the cell cycle. dovepress.com Furthermore, flow cytometry analysis using Annexin V/PI staining revealed that this inhibitor induced apoptosis in a dose-dependent manner in RPMI-8226 and U266 cells. nih.govdovepress.com For instance, in RPMI-8226 cells, the apoptotic ratio increased from 2.5% to 34.6% with increasing concentrations of the inhibitor. dovepress.com Similarly, studies with MYCMI-7 in MYC-regulated P493-6 B cells showed that the inhibitor induced apoptosis. researchgate.netresearchgate.net In contrast, normal cells treated with MYCMI-7 underwent G1 arrest without significant apoptosis, highlighting the inhibitor's potential for tumor-specific effects. nih.gov

Table 2: Flow Cytometry Analysis of Apoptosis Induction by c-Myc Inhibitor 7594-0037

| Cell Line | Treatment | Apoptotic Cell Ratio | Reference |

|---|---|---|---|

| RPMI-8226 | DMSO (control) | 2.5% | dovepress.com |

| RPMI-8226 | Increasing doses of 7594-0037 | Up to 34.6% | dovepress.com |

| U266 | Increasing doses of 7594-0037 | Concentration-dependent increase | dovepress.com |

Colony Formation and Cloning Efficiency Assays

Colony formation assays assess the long-term proliferative capacity of single cells and their ability to form colonies, a characteristic of cancer cells. Inhibition of c-Myc has been shown to significantly reduce the colony-forming ability of various cancer cells.

In pancreatic ductal adenocarcinoma (PDAC) cells, the USP7 inhibitor P5091, which leads to c-Myc destabilization, inhibited the colony-forming ability of CAFAC-1 and PANC1 cells in a dose-dependent manner. springermedizin.de Similarly, RNA interference (RNAi) directed against c-Myc in MCF-7 breast cancer cells resulted in a significant decrease (about 65%) in colony formation in soft agar. nih.gov Furthermore, specific c-Myc inhibitors like 10058-F4 and 10074-G5 were shown to reduce the growth suppression induced by RBM38 overexpression in breast cancer cells, as measured by colony formation assays. researchgate.net

Molecular Biology Techniques

Molecular biology techniques are crucial for elucidating the mechanisms through which this compound exerts its effects at the gene and protein levels.

Quantitative Real-time PCR (qRT-PCR) for Gene Expression

Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA levels of c-Myc and its target genes. frontiersin.orgresearchgate.net This technique helps to determine whether the inhibitor affects the transcription of the c-Myc gene.

Interestingly, studies on the c-Myc inhibitor 7594-0037 in multiple myeloma cell lines showed that it did not reduce c-Myc mRNA levels. dovepress.com Similarly, another c-Myc inhibitor, 7594-0035, also did not cause an obvious alteration in c-Myc mRNA levels in MM cells. nih.gov In contrast, the inhibitor harmaline (B1672942) was found to significantly decrease the expression of c-Myc at the gene level in triple-negative breast cancer (TNBC) cells. researchgate.netnih.gov These findings suggest that different c-Myc inhibitors can have distinct mechanisms of action, with some affecting protein stability rather than gene transcription.

Western Blot Analysis for Protein Expression and Stability

Western blot analysis is a key technique used to detect changes in the expression and stability of the c-Myc protein and other related proteins in the signaling pathway. frontiersin.orgportlandpress.com

In multiple myeloma cells, treatment with c-Myc inhibitor 7594-0037 resulted in a time-dependent decrease in c-Myc protein expression. dovepress.com This effect was attributed to the inhibitor's ability to decrease the phosphorylation of c-Myc at serine 62 (S62), a modification that normally stabilizes the protein. dovepress.com The inhibitor 7594-0035 also decreased c-Myc protein expression in a time-dependent manner, and this decrease could be reversed by the proteasome inhibitor MG132, indicating that 7594-0035 promotes the degradation of the c-Myc protein. portlandpress.com Western blot analysis is also used to assess the activation of caspase family proteins, providing further evidence of inhibitor-induced apoptosis. dovepress.com

Table 3: Impact of c-Myc Inhibitors on Protein Expression and Stability

| Inhibitor | Cell Line | Key Findings | Technique | Reference |

|---|---|---|---|---|

| 7594-0037 | RPMI-8226, U266 | Time-dependent decrease in c-Myc protein | Western Blot | dovepress.com |

| 7594-0037 | U266 | Decreased phosphorylation of c-Myc at S62 | Western Blot | dovepress.com |

| 7594-0035 | RPMI-8226, U266 | Time-dependent decrease in c-Myc protein | Western Blot | portlandpress.com |

| 7594-0035 | RPMI-8226, U266 | MG132 reverses inhibitor-induced c-Myc decrease | Western Blot | portlandpress.com |

| Harmaline | TNBC cells | Significant decrease in c-Myc protein expression | Western Blot | nih.gov |

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

To comprehend the global impact of MYCMI-7 on gene expression, researchers have utilized RNA sequencing (RNA-seq). This powerful technique allows for a comprehensive analysis of the transcriptome, which is the complete set of RNA transcripts produced by an organism or a cell population. The methodology provides a snapshot of the genes that are actively being expressed and quantifies their expression levels.

In studies involving MYCMI-7, RNA-seq was employed to determine how the inhibitor affects MYC-driven transcription on a global scale. nih.gov The findings revealed that treatment with MYCMI-7 leads to a widespread downregulation of the MYC pathway. nih.gov This indicates that the inhibitor does not just affect a few select genes but has a broad impact on the transcriptional program controlled by MYC. Furthermore, transcriptomic analysis of a diverse panel of 60 tumor cell lines demonstrated a direct correlation between the level of MYC expression and the sensitivity of the cells to MYCMI-7. nih.gov This suggests that tumors with higher MYC activity are more susceptible to the inhibitory effects of the compound, a finding critical for identifying potential cancer types that might respond to this therapeutic strategy. nih.gov

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin immunoprecipitation (ChIP) is a fundamental technique used to investigate the physical interaction between proteins and DNA within the natural context of the cell. signosisinc.com This method is instrumental in identifying the specific genomic locations where transcription factors, like MYC, bind to regulate gene expression. embopress.orgthno.org The process involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (e.g., c-Myc) to immunoprecipitate the protein-DNA complexes. signosisinc.com The associated DNA is then purified and can be identified through techniques like quantitative PCR (qPCR) or sequencing. signosisinc.comembopress.org

In the characterization of MYCMI-7, ChIP assays were pivotal in demonstrating that the compound directly interferes with MYC's ability to bind to the promoters of its target genes. nih.gov Specific findings from these assays include:

Reduced MYC Occupancy: In MCF7 breast cancer cells, treatment with MYCMI-7 significantly reduced the association of the MYC protein with the promoter region of ODC1, a well-established MYC target gene. nih.gov

Time-Dependent Effect: This inhibitory effect was observed to be time-dependent, with a reduction in MYC binding to the ODC1 promoter starting as early as two hours after treatment and reaching a minimal level from six hours onwards. nih.gov

Cross-Cell Line Validation: The reduction in MYC binding to the ODC1 promoter following MYCMI-7 treatment was also confirmed in U-937 myeloid cells. nih.gov